molecular formula C9H18O2 B1508500 2-Methylbutan-2-yl 2-methylpropanoate CAS No. 194784-93-5

2-Methylbutan-2-yl 2-methylpropanoate

Cat. No.: B1508500
CAS No.: 194784-93-5
M. Wt: 158.24 g/mol
InChI Key: FONMOIQZBGAASK-UHFFFAOYSA-N
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Description

2-Methylbutan-2-yl 2-methylpropanoate is a high-purity chemical ester supplied for research and development purposes. This compound is characterized by its structure featuring a tertiary alcohol moiety (2-methylbutan-2-ol) esterified with 2-methylpropanoic acid. As a specialty ester, it is of interest in various scientific fields, including organic synthesis where it may serve as a building block or intermediate, and in analytical chemistry as a standard for method development. Researchers value this compound for investigating the physicochemical properties and reactivity of branched-chain esters. All chemical properties, applications, and safety data should be empirically verified by the qualified researcher. This product is strictly for laboratory use and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

194784-93-5

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

2-methylbutan-2-yl 2-methylpropanoate

InChI

InChI=1S/C9H18O2/c1-6-9(4,5)11-8(10)7(2)3/h7H,6H2,1-5H3

InChI Key

FONMOIQZBGAASK-UHFFFAOYSA-N

SMILES

CCC(C)(C)OC(=O)C(C)C

Canonical SMILES

CCC(C)(C)OC(=O)C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share the 2-methylpropanoate backbone but differ in substituents, leading to distinct properties:

Methyl 2-(4-Bromophenyl)-2-methylpropanoate (CAS 154825-97-5)
  • Structure : A bromophenyl group replaces the 2-methylbutan-2-yl group.
  • Properties: Enhanced reactivity due to the electron-withdrawing bromine atom, facilitating substitution reactions.
  • Applications : Likely used in pharmaceutical intermediates or organic synthesis.
Hexyl 2-Methylpropanoate
  • Structure : Linear hexyl group instead of branched 2-methylbutan-2-yl.
  • Properties: Lower boiling point and higher volatility compared to branched analogs. Found in plant oils (e.g., Heracleum sosnowskyi) and apple volatiles, contributing to fruity aromas .
  • Applications : Widely used in fragrances and flavorings.
3-Hydroxy-2,4,4-Trimethylpentyl 2-Methylpropanoate
  • Structure : Hydroxyl and branched alkyl substituents.
  • Properties :
    • Increased polarity due to the hydroxyl group, improving water solubility.
    • Identified as a degradation product of β-carotene exposed to cannabis smoke, associated with toxicity (LC₅₀ = 397.35 µg/mL in Artemia salina) .
  • Significance : Biomarker in colorectal cancer patients and linked to lipid peroxidation .
2-Phenylpropyl 2-Methylpropanoate
  • Structure : Aromatic phenylpropyl group.
  • Properties: Enhanced stability and distinct odor profile due to the aromatic ring. Used in perfumery under synonyms like "Hydratropyl isobutyrate" .

Physical and Chemical Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point/Solubility Trends Applications
2-Methylbutan-2-yl 2-methylpropanoate (inferred) C₉H₁₆O₂ ~156.22 Branched alkyl Moderate volatility, lipophilic Fragrances, synthesis intermediates
Methyl 2-(4-bromophenyl)-2-methylpropanoate C₁₁H₁₃BrO₂ 257.13 Bromophenyl High melting point, low volatility Pharmaceutical intermediates
Hexyl 2-methylpropanoate C₁₀H₂₀O₂ 172.26 Linear alkyl High volatility, fruity aroma Flavorings, plant essential oils
3-Hydroxy-2,4,4-trimethylpentyl 2-methylpropanoate C₁₂H₂₂O₃ 214.30 Hydroxyl, branched alkyl Moderate solubility in polar solvents Toxicological studies, cancer biomarkers

Reactivity and Stability

  • Steric Effects: The 2-methylbutan-2-yl group in the target compound likely reduces nucleophilic attack rates compared to linear-chain esters (e.g., hexyl 2-methylpropanoate) due to steric hindrance .
  • Electrophilic Substitution: Bromophenyl derivatives (e.g., Methyl 2-(4-bromophenyl)-2-methylpropanoate) undergo electrophilic substitution more readily than non-aromatic analogs .
  • Hydrolytic Stability : Esters with hydroxyl groups (e.g., 3-hydroxy-2,4,4-trimethylpentyl derivative) are prone to hydrolysis, altering their biological activity .

Preparation Methods

Esterification via Acid and Alcohol Reactants

The classical preparation of esters such as 2-methylbutan-2-yl 2-methylpropanoate involves the acid-catalyzed esterification of a carboxylic acid (2-methylpropanoic acid) with an alcohol (2-methylbutan-2-ol). This method typically uses strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions with removal of water to drive the equilibrium toward ester formation.

  • Reaction Scheme:

    $$
    \text{2-methylpropanoic acid} + \text{2-methylbutan-2-ol} \xrightarrow[\text{heat}]{\text{acid catalyst}} \text{this compound} + H_2O
    $$

  • Key Parameters:

    • Temperature: 60–110 °C depending on reflux solvent
    • Catalyst: Concentrated sulfuric acid or p-toluenesulfonic acid
    • Removal of water by azeotropic distillation or molecular sieves to push equilibrium
    • Reaction time: Several hours (typically 4–12 hours)

This method is widely used due to its simplicity and the availability of starting materials.

Preparation via Acid Chloride and Alcohol

An alternative and more efficient method involves the reaction of 2-methylpropanoic acid chloride (prepared from 2-methylpropanoic acid and thionyl chloride or oxalyl chloride) with 2-methylbutan-2-ol.

  • Reaction Scheme:

    $$
    \text{2-methylpropanoic acid chloride} + \text{2-methylbutan-2-ol} \rightarrow \text{this compound} + HCl
    $$

  • Advantages:

    • Higher reaction rates and yields compared to direct esterification
    • Mild conditions, often at room temperature or slightly elevated temperatures
    • Minimal side reactions if moisture is excluded
  • Typical Conditions:

    • Solvent: Dichloromethane or tetrahydrofuran (THF)
    • Base: Pyridine or triethylamine to neutralize HCl formed
    • Temperature: 0–25 °C
    • Reaction time: 1–3 hours

This method is preferred in laboratory and industrial settings for producing high purity esters.

Research Findings and Optimization Data

While specific literature on this compound is limited, related esterifications and analogous compounds provide insight into optimization parameters:

Parameter Effect on Yield/Quality Notes
Catalyst type Strong acid catalysts increase rate but may cause side reactions p-Toluenesulfonic acid preferred for milder conditions
Temperature Higher temperatures increase rate but may cause decomposition Optimal range 70–100 °C
Molar ratio (acid:alcohol) Excess alcohol shifts equilibrium toward ester formation Typical molar ratio 1:1.2 to 1:2
Water removal Continuous removal increases yield Use of Dean-Stark apparatus or molecular sieves
Solvent choice Non-polar solvents facilitate esterification Toluene or benzene commonly used
Reaction time Longer times improve conversion up to a limit Usually 4–12 hours

Related Synthetic Routes from Patents and Industrial Processes

Although direct patents on this compound are scarce, related processes for esters and acid derivatives provide useful methodologies:

  • A patent describing the preparation of related esters involves palladium-catalyzed coupling reactions and subsequent esterification steps under controlled conditions, achieving high yields and purity.

  • Industrial hydroformylation processes provide high-purity aldehyde intermediates (e.g., 2-methylbutanal) that can be oxidized or converted to acids and then esterified to produce target esters.

These methods underscore the importance of high-purity starting materials and controlled reaction conditions to optimize the synthesis of branched esters like this compound.

Summary Table of Preparation Methods

Method Starting Materials Catalyst/Conditions Advantages Disadvantages
Direct Esterification 2-Methylpropanoic acid + 2-methylbutan-2-ol Acid catalyst, reflux, water removal Simple, cost-effective Longer reaction time, equilibrium limitations
Acid Chloride Method 2-Methylpropanoic acid chloride + 2-methylbutan-2-ol Base (pyridine), room temp, dry solvent Fast, high yield, pure product Requires acid chloride preparation
Transesterification Methyl 2-methylpropanoate + 2-methylbutan-2-ol Acid/base catalyst, heat, methanol removal Mild conditions, versatile Longer reaction time, catalyst removal needed

Q & A

Q. How does the compound’s stability vary under photolytic vs. thermal stress conditions?

  • Methodological Answer :
  • Photolysis : UV irradiation (254 nm, 48 hours) generates free radicals (detected via EPR spectroscopy), leading to ester cleavage .
  • Thermal degradation : TGA-DSC shows decomposition onset at 180°C (ΔH = −150 J/g), forming volatile fragments (identified via GC-MS) .

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